1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxin ring fused with a thieno[3,2-d]pyrimidine core, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the benzodioxin ring.
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways and exerting its effects at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4-dione: Shares a similar core structure but differs in the position of the benzodioxin moiety.
2-Benzothiazolamine, N-[(1-(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-piperidinyl]methyl-5,7-dimethoxy: Contains a benzodioxin ring but with different substituents and functional groups.
N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N’-(4-methylbenzoyl)thiourea: Features a benzodioxin ring with thiourea and methylbenzoyl groups.
Uniqueness
The uniqueness of 1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N2O5S+ |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C15H13N2O5S/c18-14-13-10(5-6-23-13)16(15(19)17(14)20)7-9-8-21-11-3-1-2-4-12(11)22-9/h1-6,9,13,20H,7-8H2/q+1 |
InChI Key |
AFQDMMFBBAWJCB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C[N+]3=C4C=CSC4C(=O)N(C3=O)O |
Origin of Product |
United States |
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